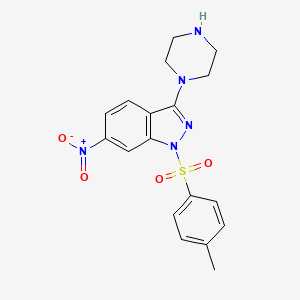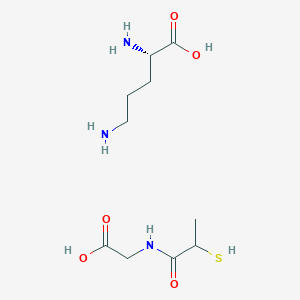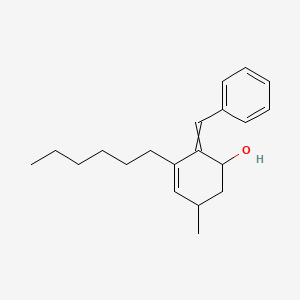![molecular formula C18H14ClN3O B12615473 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B12615473.png)
5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group and a naphthalene carboxamide moiety
Métodos De Preparación
The synthesis of 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene carboxamide core. This can be achieved through the reaction of naphthalene-2-carboxylic acid with appropriate amines under specific conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the formation of the hydrazinylidenemethyl linkage, which can be accomplished through condensation reactions with hydrazine derivatives under controlled conditions.
Análisis De Reacciones Químicas
5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Condensation: The hydrazinylidenemethyl linkage can participate in condensation reactions, forming new compounds with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.
Comparación Con Compuestos Similares
When compared to similar compounds, 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide stands out due to its unique structural features and diverse applications. Similar compounds include:
- 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]benzamide
- 5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]anthracene-2-carboxamide
These compounds share structural similarities but differ in their specific functional groups and applications
Propiedades
Fórmula molecular |
C18H14ClN3O |
|---|---|
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c19-17-7-2-1-5-16(17)15-6-3-4-12-10-13(8-9-14(12)15)18(23)21-11-22-20/h1-11H,20H2,(H,21,22,23) |
Clave InChI |
GNGOBJWJUNPHEP-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)


![N-{4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzoyl}-L-alanine](/img/structure/B12615441.png)
![1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12615442.png)
![4-(2-Butoxyethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615444.png)
![N-{[3-(Aminomethyl)phenyl]methyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12615449.png)

![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
